N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is a versatile scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution . The reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, such as:
- 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole
- 3,5-dimethylbenzamide derivatives
Uniqueness
What sets N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethylbenzamide apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring stability, reactivity, and versatility .
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C23H22N4O2/c1-14-9-15(2)11-17(10-14)23(28)24-20-13-22-21(12-16(20)3)25-27(26-22)18-5-7-19(29-4)8-6-18/h5-13H,1-4H3,(H,24,28) |
InChI Key |
YSZRFMQSSFJEPE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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